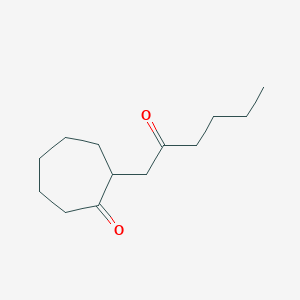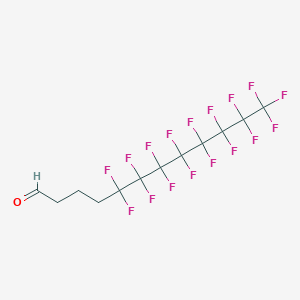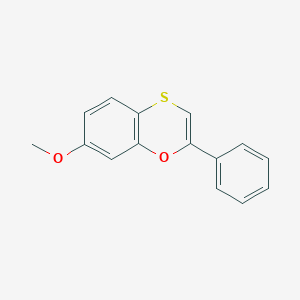
7-Methoxy-2-phenyl-1,4-benzoxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-phenyl-1,4-benzoxathiine is an organic compound with the molecular formula C15H12O2S. It belongs to the class of benzoxathiines, which are heterocyclic compounds containing both oxygen and sulfur atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-phenyl-1,4-benzoxathiine typically involves the reaction between S-(2-hydroxyaryl)-p-toluenethiosulfonates and aryne intermediates. These aryne intermediates are generated in situ from o-(trimethylsilyl)aryl triflates in the presence of potassium fluoride (KF) and 18-crown-6 . The reaction conditions are generally mild, and the process is efficient, yielding the desired benzoxathiine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-phenyl-1,4-benzoxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzoxathiine derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methoxy-2-phenyl-1,4-benzoxathiine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 7-Methoxy-2-phenyl-1,4-benzoxathiine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Known for its effectiveness in treating pain and inflammation.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities.
7-Methoxycoumarin: Used as a fluorescent probe in various biochemical applications.
Uniqueness
7-Methoxy-2-phenyl-1,4-benzoxathiine stands out due to its specific combination of methoxy and phenyl groups attached to the benzoxathiine ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
89614-10-8 |
|---|---|
Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-1,4-benzoxathiine |
InChI |
InChI=1S/C15H12O2S/c1-16-12-7-8-15-13(9-12)17-14(10-18-15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
HSWNNXWORJRPOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


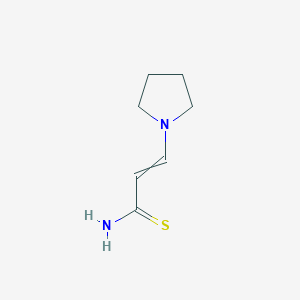
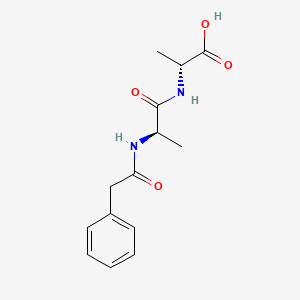

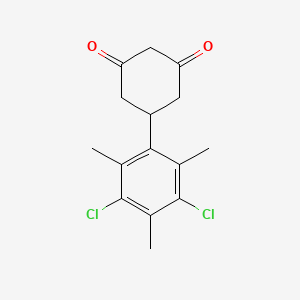
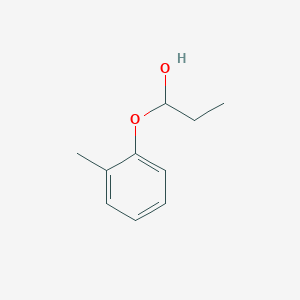
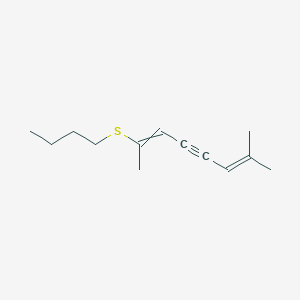
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)

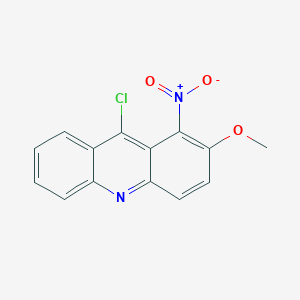

![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
